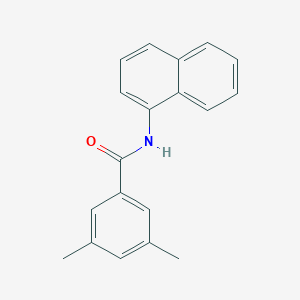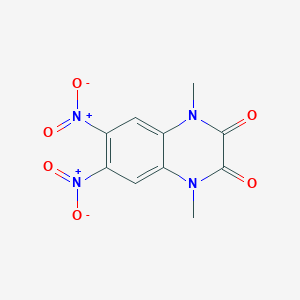
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide, commonly known as DPPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DPPB is a member of the pyrazolone family and is structurally similar to other compounds such as pyrazolone, which is known for its anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of DPPB is not fully understood. However, studies have shown that DPPB inhibits the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in the development of inflammatory diseases and cancer. By inhibiting the activity of COX-2, DPPB can reduce the production of prostaglandins, leading to a reduction in inflammation and cancer growth.
Biochemical and Physiological Effects:
DPPB has been found to have several biochemical and physiological effects. Studies have shown that DPPB can reduce the production of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, DPPB has also been found to inhibit the proliferation of cancer cells and induce apoptosis, which is programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DPPB in lab experiments is its high potency. DPPB has been found to be more potent than other compounds such as pyrazolone. Additionally, DPPB has also been found to be selective in its inhibition of COX-2, which makes it a potential candidate for the treatment of inflammatory diseases and cancer. However, one of the limitations of using DPPB in lab experiments is its toxicity. Studies have shown that high doses of DPPB can be toxic to cells, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of DPPB. One of the directions is to investigate the potential of DPPB as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies can be conducted to investigate the mechanism of action of DPPB and its potential applications in cancer research. Furthermore, the toxicity of DPPB can be further investigated to determine the safe dosage for its use in lab experiments. Finally, the synthesis method of DPPB can be optimized to improve its yield and purity.
Méthodes De Synthèse
The synthesis of DPPB involves a series of chemical reactions starting with the reaction of 2,4-dichlorophenol with 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid. This reaction results in the formation of the intermediate product, 4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide. The intermediate product is then purified and subjected to further reactions to obtain the final product, DPPB.
Applications De Recherche Scientifique
DPPB has shown potential applications in various fields of scientific research. One of the most promising applications of DPPB is in the field of cancer research. Studies have shown that DPPB has anti-tumor properties and can inhibit the growth of cancer cells. Additionally, DPPB has also been found to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
Nom du produit |
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)butanamide |
|---|---|
Formule moléculaire |
C21H21Cl2N3O3 |
Poids moléculaire |
434.3 g/mol |
Nom IUPAC |
4-(2,4-dichlorophenoxy)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C21H21Cl2N3O3/c1-14-20(21(28)26(25(14)2)16-7-4-3-5-8-16)24-19(27)9-6-12-29-18-11-10-15(22)13-17(18)23/h3-5,7-8,10-11,13H,6,9,12H2,1-2H3,(H,24,27) |
Clé InChI |
URMTUELYSJHQMR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6Z)-6-[2-(4-chlorophenyl)-3,5-dihydro-2H-1,5-benzothiazepin-4-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B270330.png)
![N-(2-hydroxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B270331.png)

![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)
![2-{[4-cyclohexyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B270337.png)

![Ethyl 2-[({[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B270339.png)

![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B270354.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)
